

Chemical Structure of Compound 93 (US Patent 5,587,378)

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Compound of Interest

Compound Name: (E)-8-(4-Methoxy-2,5-dimethylstyryl)caffeine

CAS No.: 155814-34-9

Cat. No.: B12545891

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Executive Summary

Compound 93 is a synthetic xanthine derivative identified as (E)-1,3-diethyl-8-(3,4-methylenedioxytyryl)xanthine. It is a potent and selective antagonist of the Adenosine A

receptor. This compound represents a key structural variation in the 8-styrylxanthine series, which ultimately led to the development of Istradefylline (KW-6002), the first FDA-approved non-dopaminergic therapy for Parkinson's disease "off" episodes.

Chemical Identity & Properties

Property	Detail
Common Name	Compound 93 (US 5,587,378 / US 5,484,920)
IUPAC Name	(E)-1,3-diethyl-8-[2-(1,3-benzodioxol-5-yl)ethenyl]-3,7-dihydro-1H-purine-2,6-dione
CAS Registry Number	139163-01-2 (Generic for styrylxanthines of this class)
Molecular Formula	C H N O
Molecular Weight	354.36 g/mol
Mass Spectrometry (EI)	m/z 354 (M , 339 (M -CH)
Appearance	Yellow needles
Melting Point	>280 °C
Solubility	Low in water; soluble in DMSO, DMF, and hot dioxane

Structural Analysis

The molecule consists of a xanthine core (3,7-dihydro-1H-purine-2,6-dione) substituted at three key positions:

- N1 and N3 Positions: Ethyl groups (-CH

CH

). These alkyl chains improve lipophilicity and blood-brain barrier (BBB) permeability compared to the natural ligand adenosine or caffeine (1,3,7-trimethylxanthine).

- C8 Position: A styryl group connected via an (E)-double bond. The styryl moiety is substituted with a 3,4-methylenedioxy group (1,3-benzodioxole). This rigid, planar substituent is critical for high-affinity binding to the A

receptor's orthosteric pocket, providing

-

stacking interactions with aromatic residues (e.g., Phe168, Trp246).

- N7 Position: Unsubstituted (Protonated). Unlike Istradefylline (which is N7-methylated), Compound 93 retains the N7-H, which can participate in hydrogen bonding but may reduce metabolic stability compared to N7-methyl analogs.

Synthesis Protocol

The synthesis of Compound 93 follows a convergent pathway involving the condensation of a 5,6-diaminouracil derivative with a substituted cinnamic acid or aldehyde.

Experimental Workflow

Step 1: Preparation of 5,6-diamino-1,3-diethyluracil

- Precursor: 1,3-Diethylurea is condensed with cyanoacetic acid to form 1,3-diethyl-6-aminouracil.

- Nitrosation: Reaction with NaNO

/HCl yields 1,3-diethyl-5-nitroso-6-aminouracil.

- Reduction: Catalytic hydrogenation (H

, Pd/C) or chemical reduction (Na

S

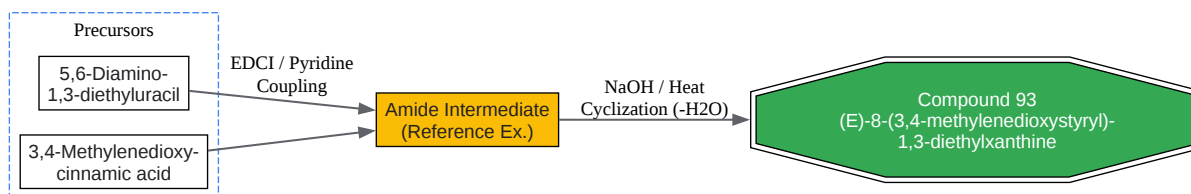
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) affords 5,6-diamino-1,3-diethyluracil.

Step 2: Condensation and Ring Closure (Compound 93 Formation)

- Reagents: 5,6-diamino-1,3-diethyluracil (1.0 eq) + 3,4-methylenedioxy-cinnamic acid (1.1 eq).
- Coupling: The reagents are dissolved in a solvent like pyridine or dioxane/water. A condensing agent (e.g., EDCI) is used to form the intermediate amide (Reference Example).
- Cyclization: The intermediate is heated under alkaline conditions (NaOH) or refluxed in a high-boiling solvent to effect ring closure (dehydration), forming the imidazole ring of the xanthine core.
- Purification: Recrystallization from dioxane/water yields Compound 93 as yellow needles.

Synthesis Logic Diagram



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Caption: Convergent synthesis of Compound 93 via condensation of daminouracil and cinnamic acid derivative.

Pharmacological Profile

Compound 93 is a potent antagonist of the Adenosine A

receptor, a G-protein coupled receptor (GPCR) highly expressed in the striatum.

Mechanism of Action[5][6][7][8][9]

- Target: Adenosine A

Receptor (Antagonist).[1]

- Pathway: A

receptors are G

-coupled. Activation increases cAMP. Antagonism by Compound 93 inhibits the A

-mediated overactivation of the indirect striatal pathway.

- Effect: By blocking A

receptors on GABAergic striatopallidal neurons, Compound 93 reduces the excessive inhibition of the thalamus, thereby restoring motor function in Parkinsonian states.

Structure-Activity Relationship (SAR)

The 8-styrylxanthine scaffold is optimized for A

selectivity over A

:

- C8-Styryl Group: Essential for high affinity. The (E)-configuration is significantly more potent than the (Z)-isomer. The 3,4-methylenedioxy substitution (Compound 93) provides high affinity, comparable to 3,4-dimethoxy (Istradefylline).
- N1/N3-Ethyl Groups: Optimal for potency. Larger groups (propyl) or smaller (methyl) slightly reduce affinity or alter solubility.
- N7-H vs N7-Methyl: Compound 93 (N7-H) is a potent antagonist but may have different pharmacokinetic properties (shorter half-life) compared to N7-methyl analogs like Istradefylline.

Quantitative Data (Estimated from Series)

Parameter	Value (Approx.)	Context
A Binding Affinity (K _d)	10 – 50 nM	High affinity for rat/human A _{2A} receptors.
A Binding Affinity (K _d)	> 1,000 nM	High selectivity (>20-fold) for A _{2A} over A ₁ .
Functional Potency (IC ₅₀)	~50 nM	Inhibition of CGS21680-induced cAMP accumulation.

References

- US Patent 5,587,378: Styrylxanthine derivatives. Assignee: Kyowa Hakko Kogyo Co., Ltd.[2]
- US Patent 5,484,920: Therapeutic agent for Parkinson's disease. (Describes synthesis of Compound 93/150).
- Shimada, J., et al. (1993). Adenosine A_{2A} Receptor Antagonists: Structure-Activity Relationships on 8-Styrylxanthines. *Journal of Medicinal Chemistry*, 36(10), 1333–1342.
- Kase, H., et al. (2003). Progress in pursuit of therapeutic A_{2A} antagonists: the adenosine A_{2A} receptor selective antagonist KW6002. *Neurology*, 61(11 Suppl 6), S97-100.

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Sources

- [1. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline \(KW-6002\) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson's Disease - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. WO1994001114A1 - Antidepressant - Google Patents \[patents.google.com\]](#)
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